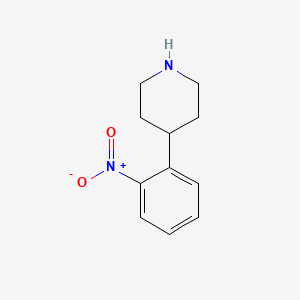

4-(2-Nitrophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

858850-23-4 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(2-nitrophenyl)piperidine |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 |

InChI Key |

BBZXWVATPPDPTD-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Nitrophenyl Piperidine and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation with Nitrophenyl Moieties

The formation of the piperidine ring in the presence of a nitrophenyl substituent requires robust chemical methods that can tolerate the electron-withdrawing nature and potential reactivity of the nitro group. Strategies are broadly categorized into intramolecular cyclizations, where a single precursor molecule is induced to form the ring, and intermolecular reactions, where two or more components assemble to create the heterocyclic core.

Intramolecular cyclization represents an efficient approach for constructing the piperidine ring, often with high stereocontrol. nih.gov These reactions involve the formation of a single bond within a precursor molecule that already contains most of the required atoms for the final ring structure. researchgate.net

Reductive hydroamination of alkynes provides a direct route to cyclic amines. In this type of reaction, an amino group tethered to an alkyne adds across the carbon-carbon triple bond, followed by reduction to yield the saturated heterocycle.

One described method involves an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade. mdpi.com The process is initiated by an acid-mediated functionalization of the alkyne, leading to the formation of an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate furnishes the piperidine ring. mdpi.com However, the electronic nature of substituents on the aryl ring plays a critical role. While the general methodology is established, it has been noted that substrates bearing a strong electron-withdrawing nitro group on the aryl ring may fail to participate in this specific reaction cascade. mdpi.com

A transition-metal-free alternative utilizes a silane-iodine catalytic system for the intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org This system, employing triethylsilane (Et3SiH) and a catalytic amount of iodine (I2), operates at room temperature and can produce substituted pyrrolidines and piperidines with high diastereoselectivity. organic-chemistry.org More recently, a general synthesis of amines has been developed through a gold-catalyzed reductive hydroamination of alkynes with nitroarenes, showcasing the potential for directly incorporating the nitrophenyl moiety in the formation of the amine. nih.gov

Table 1: Reductive Hydroamination/Cyclization Methods

| Catalyst/Reagent System | Substrate Type | Key Features | Ref. |

|---|---|---|---|

| Acid-mediated | Amino-alkynes | Forms iminium ion intermediate; sensitive to electronic effects. | mdpi.com |

| I2 / Et3SiH | N-protected aminoalkynes | Transition-metal-free, room temperature, high diastereoselectivity. | organic-chemistry.org |

The cyclization of enones bearing a tethered amine is a powerful strategy for piperidine synthesis. Strong acids can promote a 6-endo-trig cyclization, leading to the formation of the six-membered ring. mdpi.com For instance, triflic acid (TfOH), a Brønsted superacid, has been used to facilitate the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones. beilstein-journals.org This demonstrates the principle of acid-catalyzed cyclization of enone systems. In the context of piperidine synthesis, a similar approach involving an amino-tethered enone can be envisioned. The protonation of the carbonyl oxygen by the acid activates the enone for nucleophilic attack by the tethered amine, initiating the ring-forming process. beilstein-journals.org The stereochemical outcome of such cyclizations can be influenced by reaction time, with the potential for isomerization from an initially formed trans-isomer to a more stable cis-isomer over extended periods. mdpi.comcardiff.ac.uk

Table 2: Acid-Mediated Cyclization of Enones

| Acid | Substrate Type | Transformation | Key Features | Ref. |

|---|---|---|---|---|

| Triflic Acid (TfOH) | Aryl-enones | Enone to Indanone | Proceeds via protonation of the carbonyl oxygen. | beilstein-journals.org |

Radical cyclizations offer a complementary approach to forming C-N bonds under neutral or mild conditions, which can be advantageous for substrates with sensitive functional groups. A method developed by Bruin et al. employs a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, producing piperidines in good yields. mdpi.com This reaction is effective for generating various piperidine structures, although it can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. nih.govmdpi.com Other approaches include the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the diastereoselectivity can be enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator. organic-chemistry.org Furthermore, copper-catalyzed radical cyclization methods have been developed that allow for piperidine formation through a 1,6-hydrogen atom transfer mechanism. mdpi.com

Table 3: Radical-Mediated Cyclization Methods for Piperidine Synthesis

| Catalyst/Mediator | Substrate Type | Mechanism Highlight | Ref. |

|---|---|---|---|

| Cobalt(II) | Linear amino-aldehydes | Good yields, potential for alkene by-product. | nih.govmdpi.com |

| Tris(trimethylsilyl)silane | 6-aza-8-bromooct-2-enoates | Enhanced diastereoselectivity compared to tributyltin hydride. | organic-chemistry.org |

Metal-catalyzed cycloisomerization reactions are highly atom-economical processes that rearrange acyclic precursors, such as enynes or dienes, into cyclic products. rsc.org These reactions have become a powerful tool for accessing complex molecular architectures. rsc.org For example, rhodium(I) catalysts have been shown to promote the cycloisomerization of 1,7-ene-dienes to furnish trans-divinylpiperidines. mdpi.com Similarly, gold(I) catalysts are effective in the cycloisomerization of 1,n-enynes to generate various carbo- and heterocyclic systems. acs.org The reaction pathway in gold-catalyzed cycloisomerizations can often be controlled by tuning reaction parameters like the catalyst, ligands, or substitution pattern on the substrate, allowing for divergent synthesis of different scaffolds from similar starting materials. acs.org

Intermolecular strategies involve the assembly of the piperidine ring from two or more separate molecular components. nih.gov These methods are highly convergent and allow for significant structural diversity in the final products.

A prominent example of annulation is the Robinson annulation, which traditionally combines a Michael reaction with an intramolecular aldol (B89426) condensation to form a six-membered carbocyclic ring. masterorganicchemistry.comlibretexts.org An analogous "aza-Robinson annulation" can be employed for heterocycle synthesis. One such strategy involves a NaOEt-catalyzed conjugate addition of a cyclic imide to a vinyl ketone, followed by a TfOH-mediated intramolecular aldol condensation to yield fused bicyclic amides. nih.gov

Another relevant intermolecular approach involves the nucleophilic aromatic substitution (SNAr) of an activated nitroarene, such as 1-fluoro-2-nitrobenzene (B31998), with an appropriate amine-containing precursor. This is followed by a base-induced cyclization to construct the heterocyclic ring. nih.govacs.org This method directly incorporates the 2-nitrophenyl group. For example, the reaction of 1-fluoro-2-nitrobenzene with N-substituted guanidines or amidines, followed by cyclization with a base like potassium tert-butoxide (t-BuOK), has been used to synthesize benzo[e] nih.govmdpi.comorganic-chemistry.orgtriazine systems. nih.govacs.org A similar strategy could be adapted where a suitable precursor undergoes SNAr with 1-fluoro-2-nitrobenzene, and a subsequent intramolecular reaction forms the piperidine ring.

Two-component [5+1] annulations also provide a route to substituted piperidines. In these reactions, a five-atom component reacts with a one-atom component to close the ring. nih.gov

Table 4: Intermolecular Annulation Strategies

| Reaction Type | Key Reagents | Mechanism | Product Type | Ref. |

|---|---|---|---|---|

| Aza-Robinson Annulation | Cyclic imide, vinyl ketone, NaOEt, TfOH | Conjugate addition followed by intramolecular aldol condensation. | Fused bicyclic amides | nih.gov |

| SNAr / Cyclization | 1-fluoro-2-nitrobenzene, amine precursor, t-BuOK | Nucleophilic aromatic substitution followed by base-induced cyclization. | N-Aryl heterocycles | nih.govacs.org |

Hydrogenation of Precursor Pyridine (B92270) Derivatives

The synthesis of saturated heterocycles like piperidine through the hydrogenation of their aromatic pyridine precursors is a fundamental and widely employed transformation in organic chemistry. This method is particularly valuable for preparing 4-substituted piperidines, including 4-(2-Nitrophenyl)piperidine, from the corresponding 4-(2-nitrophenyl)pyridine. The process involves the reduction of the pyridine ring using a variety of catalytic systems and hydrogen sources.

Advanced methodologies often focus on improving efficiency, selectivity, and compatibility with sensitive functional groups, such as the nitro group. While direct hydrogenation of nitrophenyl-substituted pyridines requires careful catalyst selection to avoid reduction of the nitro group, transfer hydrogenation presents a powerful alternative. dicp.ac.cn

In a notable approach, N-benzylpyridinium salts are subjected to transfer hydrogenation using a formic acid/triethylamine (B128534) mixture as the hydrogen source. dicp.ac.cn The reaction is catalyzed by a rhodium complex, which facilitates the reduction of the pyridine ring to piperidine. A key innovation in this area is the development of asymmetric reductive transamination, where a chiral primary amine is used in the presence of water and a rhodium catalyst. This not only reduces the pyridine ring but also introduces chirality, yielding valuable chiral piperidine derivatives. dicp.ac.cn

Catalysts based on iridium have also been developed for the highly enantioselective hydrogenation of 2-alkyl-pyridinium salts, achieving high enantiomeric ratios. nih.gov Although developed for alkyl-substituted pyridines, these advanced catalytic systems offer a promising route for the asymmetric synthesis of 4-aryl piperidines from their pyridinium (B92312) precursors.

Table 1: Conditions for Hydrogenation of Pyridine Derivatives

| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | N-benzylpyridinium salts | Effective for transfer hydrogenation to piperidines. | dicp.ac.cn |

| Ir-complex / MeO-BoQPhos | H₂ gas (600 psi) | 2-alkyl N-benzylpyridinium salts | Achieves high enantioselectivity (up to 93:7 er). | nih.gov |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r_) is a cornerstone of aromatic chemistry and provides a direct route to aryl-piperidine linkages. This strategy relies on the reaction of a nucleophile, such as piperidine, with an aromatic ring that is activated by electron-withdrawing groups, like the nitro group. nih.gov

Reaction of Piperidine Derivatives with Nitrohalogenobenzenes

The reaction between a piperidine derivative and a nitro-substituted halobenzene is a classic example of an SNAr reaction. The presence of a nitro group, particularly at the ortho or para position relative to the halogen leaving group, significantly activates the aromatic ring toward nucleophilic attack. nih.gov This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov

For the synthesis of this compound analogues, this typically involves reacting a suitable piperidine with a 1-halo-2-nitrobenzene. The reaction conditions can be tuned for efficiency. For instance, the synthesis of related nitrobenzylpiperazine derivatives has been achieved through the nucleophilic substitution of 2-nitrobenzyl bromide with N-Boc-piperazine in DMF, using potassium carbonate as a base at 60°C. bohrium.com Such conditions are broadly applicable to the reaction of piperidines with activated nitrohalogenobenzenes.

Substitution on Dinitrophenyl Intermediates

Using dinitrophenyl intermediates as substrates further enhances the feasibility of the SNAr reaction. Compounds like 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene (B32670) are highly reactive toward nucleophiles. The two nitro groups provide strong activation, making the substitution reaction proceed under mild conditions. researchgate.netorgsyn.org

Research has shown that piperidine readily reacts with dinitro-activated substrates. In one study, N-(2,4-dinitrophenyl)piperidine was synthesized by reacting 2,4-dinitrofluorobenzene with piperidine. researchgate.net In another example, a non-purified mixture of dinitro isomers of 1,4-dimethoxybenzene (B90301) was heated with piperidine, resulting in the substitution of one of the nitro groups to yield 1-(dimethoxy-nitrophenyl)piperidine adducts. mdpi.com When purified 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) was used, the reaction with piperidine gave the corresponding product in a high yield of 76%. mdpi.com These findings underscore the utility of dinitrophenyl compounds as highly activated intermediates for the synthesis of nitrophenyl-piperidine structures.

Table 2: Nucleophilic Aromatic Substitution Examples

| Aromatic Substrate | Nucleophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76% | mdpi.com |

| 1,4-dimethoxy-2,5-dinitrobenzene | Pyrrolidine (B122466) | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82% | mdpi.com |

Introduction of Nitrophenyl Substituents onto Piperidine Scaffolds

An alternative synthetic paradigm involves forming the crucial carbon-carbon or carbon-nitrogen bond by attaching a nitrophenyl group to a pre-existing piperidine ring.

Direct Functionalization Approaches

Direct C-H functionalization of the piperidine ring is an advanced and atom-economical strategy for creating C-C bonds. These methods avoid the need for pre-functionalizing the piperidine ring with leaving groups. While direct arylation of piperidine with a nitrophenyl group is challenging, general methodologies have been developed that could be adapted for this purpose.

One such approach involves the rhodium-catalyzed C-H insertion of donor/acceptor carbenes. nih.gov The site-selectivity of this functionalization (i.e., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nitrogen-protecting group on the piperidine. nih.gov For instance, specific rhodium catalysts can direct functionalization to the C4 position, overriding the electronic preference for the C2 position. nih.gov

Another powerful technique is the lithiation of N-Boc-piperidine followed by a Negishi-type cross-coupling reaction. researchgate.net This method allows for the introduction of an aryl group at the α-position of the nitrogen. By applying these modern C-H functionalization or cross-coupling strategies, a nitrophenyl group could be installed directly onto the piperidine scaffold using an appropriate nitrophenyl-containing coupling partner.

Post-Cyclization Aromatic Coupling

Post-cyclization coupling reactions represent a versatile method for synthesizing 4-arylpiperidines. This strategy typically involves a transition metal-catalyzed cross-coupling reaction between a functionalized piperidine (e.g., 4-halopiperidine or piperidin-4-ylboronic acid) and a functionalized nitrophenyl partner.

While the direct coupling of a simple piperidine is classified under C-H functionalization, the coupling of pre-functionalized piperidines is a common and robust alternative. For example, palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), or Buchwald-Hartwig (forming a C-N bond) couplings are mainstays of modern organic synthesis and are well-suited for this purpose.

A related strategy involves the SNAr reaction on a different heterocyclic core to attach a piperidine moiety. In the synthesis of certain pyridine derivatives, a fluoro group on the pyridine ring is displaced by a substituted piperidine under basic conditions, demonstrating a successful post-cyclization C-N bond formation. acs.org This principle can be inverted, where a piperidine bearing a nucleophilic group or a metalated piperidine is coupled with an activated nitro-aromatic compound. These post-cyclization methods offer high modularity, allowing for the synthesis of a diverse library of analogues by varying the coupling partners.

Derivatization and Functionalization Strategies for Nitrophenylpiperidines

The functionalization of nitrophenylpiperidines can be approached in several ways, allowing for the creation of a diverse range of molecules with unique properties. These strategies can be broadly categorized into modifications of the piperidine ring, transformations of the nitrophenyl group, and the introduction of carboxylic acid functionalities.

Another key modification is the protection of the piperidine nitrogen. This is often a necessary step to control reactivity during subsequent synthetic transformations. The use of a tert-butoxycarbonyl (Boc) protecting group is a common strategy, which can be introduced by reacting the piperidine with tert-butyl chloroformate under basic conditions. This protection ensures that the nitrogen atom does not interfere with reactions targeting other parts of the molecule.

Furthermore, the piperidine ring can be functionalized by introducing various substituents at different positions. For instance, a methacryloyloxy group has been attached at the 4-position of the piperidine ring, creating (2-Nitrophenyl)methyl 4-(Methacryloyloxy)piperidine-1-carboxylate. fujifilm.com This type of modification can be used to introduce polymerizable groups or other functionalities for materials science applications.

The nitrophenyl group is a key feature of these compounds, and its transformation is a powerful tool for creating a wide range of derivatives. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and provides a handle for further functionalization.

One of the most important transformations of the nitrophenyl moiety is the reduction of the nitro group to an amino group. evitachem.comvulcanchem.comcommonorganicchemistry.com This conversion is a critical step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivatives can be further functionalized in numerous ways.

Several methods are available for this reduction, each with its own advantages and limitations. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, this method can sometimes lead to the reduction of other functional groups in the molecule.

For substrates that are sensitive to catalytic hydrogenation, other reducing agents can be employed. Raney nickel is another effective catalyst for nitro group reduction and is often preferred when the substrate contains halogen substituents that could be removed by Pd/C. commonorganicchemistry.com Other options include the use of iron or zinc metal in acidic conditions, or tin(II) chloride, which provide milder reaction conditions and can be more selective for the nitro group. commonorganicchemistry.com Sodium sulfide (B99878) is another alternative, particularly for substrates that are not compatible with hydrogenation or acidic conditions, and it can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The choice of reducing agent can be critical for achieving the desired outcome. For example, in the synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, hydrogenation is used to reduce the nitro group of the corresponding nitrophenyl precursor.

| Reagent | Conditions | Advantages | Limitations |

| H₂/Pd-C | Catalytic hydrogenation | High efficiency for aromatic and aliphatic nitro groups | Can reduce other functional groups |

| Raney Nickel | Catalytic hydrogenation | Effective for substrates with halogen substituents | --- |

| Fe/Acid | Acidic conditions | Mild conditions, selective for nitro groups | --- |

| Zn/Acid | Acidic conditions | Mild conditions, selective for nitro groups | --- |

| SnCl₂ | Mild conditions | Selective for nitro groups | --- |

| Na₂S | Non-acidic, non-hydrogenation | Useful for sensitive substrates, can be selective | Generally does not reduce aliphatic nitro groups |

The introduction of a carboxylic acid group onto the nitrophenylpiperidine scaffold is another important functionalization strategy. This can be achieved by using a piperidine derivative that already contains a carboxylic acid group, such as piperidine-4-carboxylic acid. vulcanchem.com This can then be reacted with a suitable nitrophenyl derivative to form the final product.

For example, 1-(2-Nitrophenyl)piperidine-4-carboxylic acid is a commercially available compound that can be used as a building block for further synthesis. bldpharm.comscbt.com The carboxylic acid group provides a handle for a variety of chemical transformations, such as esterification, amidation, or conversion to other functional groups. This allows for the creation of a wide range of derivatives with different properties and potential applications.

In some cases, the carboxylic acid group may be introduced in a protected form, such as an ethyl ester, which can be later hydrolyzed to the free acid. vulcanchem.com This approach can be useful for controlling the reactivity of the molecule during synthesis.

Mechanistic Investigations of Reactions Involving 4 2 Nitrophenyl Piperidine Systems

Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for derivatives of 4-(2-nitrophenyl)piperidine. The mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. The presence of the electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.

Kinetic studies of aminolysis reactions involving nitrophenyl esters and cyclic secondary amines, such as piperidine (B6355638), have provided significant insights into nucleophilic substitution mechanisms. epa.gov In these studies, reactions are often conducted under pseudo-first-order conditions with the amine in large excess. nih.gov The observed pseudo-first-order rate constant (k_obsd) is then plotted against the amine concentration.

The shape of these plots reveals details about the reaction pathway. For reactions with strongly basic amines like piperidine, the plots are often linear, indicating a simple one-step process or a stepwise process where the initial addition is rate-determining. epa.govnih.gov However, for less basic amines, the plots can be curvilinear, which suggests a more complex mechanism involving both uncatalyzed and amine-catalyzed pathways. epa.gov This is indicative of a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T±). researchgate.net In the catalyzed pathway, a second amine molecule acts as a general base, deprotonating the intermediate to form its anionic form (T-), which then rapidly collapses to products. epa.gov

The Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the nucleophile, is another powerful tool. For the aminolysis of some nitrophenyl esters, these plots are linear with a slope (βnuc) of around 0.25, indicating that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov In other systems, biphasic Brønsted plots are observed, signifying a change in the rate-determining step from the breakdown of the tetrahedral intermediate for weakly basic amines to its formation for highly basic amines. researchgate.net

| Substrate | Amine | Mechanism Type | Brønsted β Value | Key Finding |

|---|---|---|---|---|

| Phenyl 4-nitrophenyl thionocarbonate | Piperidine | Stepwise (k1 rate-limiting) | 0.25 | Linear plots of k_obsd vs [amine] indicate the formation of the tetrahedral intermediate is rate-determining. nih.gov |

| 4-Nitrophenyl isonicotinate | Piperidine (strongly basic) | Stepwise (uncatalyzed) | 0.99 (for Kk2) | Linear kinetic plots show the absence of a base-catalyzed pathway. epa.gov |

| 4-Nitrophenyl isonicotinate | Morpholine (weakly basic) | Stepwise (catalyzed & uncatalyzed) | 0.69 (for Kk3) | Upward curving kinetic plots indicate both uncatalyzed and base-catalyzed pathways through T± and T- intermediates. epa.gov |

| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | Stepwise (changing RDS) | β1 = 0.3, β2 = 1.0 | Biphasic Brønsted plot indicates a change in the rate-determining step with amine basicity. researchgate.net |

Substituents on the aromatic ring significantly influence the rates and mechanisms of nucleophilic substitution reactions. Theoretical and experimental studies have shown that the position and electronic nature of substituents are critical. rsc.orgnih.gov For instance, in the reaction of substituted 2-nitroanisoles with piperidine, it was found that 6-substituted isomers react faster than the corresponding 4-substituted isomers. rsc.org This counterintuitive result, where a group ortho to the reaction center causes acceleration despite potential steric hindrance, was attributed to the spatial arrangement of the methoxy (B1213986) group, which is forced into a conformation that enhances reactivity. rsc.org

The electronic properties of substituents, as quantified by parameters like the Hammett constant (σp), are often correlated with reaction rates. nih.gov Electron-donating substituents on the benzyl (B1604629) ring of 4-nitrobenzyl carbamates have been shown to accelerate the fragmentation of the corresponding hydroxylamines formed after reduction. researchgate.net This acceleration is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. researchgate.net The nature of the leaving group also has a profound effect on the reaction. In the substitution reactions of N-methylpyridinium ions with piperidine, the typical "element effect" (F > Cl ≈ Br > I) for SNAr reactions is not observed. Instead, the reactivity order is dominated by the electron-withdrawing ability of the substituent (e.g., 2-CN > 2-F), indicating that the rate-determining step is not the initial nucleophilic attack but rather the subsequent deprotonation of the addition intermediate.

Mechanisms of Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for synthesizing the piperidine ring. mdpi.com These reactions can proceed through various mechanisms, including reductive amination, hydroamination, and radical-mediated pathways, often with a high degree of stereocontrol. nih.govnih.gov

Achieving stereoselectivity is a primary goal in the synthesis of substituted piperidines. Various strategies have been developed to control the stereochemical outcome of intramolecular cyclization reactions. nih.gov For example, the diastereoselective reductive cyclization of amino acetals, themselves prepared via a nitro-Mannich reaction, can control the stereochemistry of the final piperidine product. mdpi.comresearchgate.net

Radical cyclizations have also emerged as a powerful tool for stereoselective piperidine synthesis. A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. This method produces 2,4,5-trisubstituted piperidines with high diastereoselectivity, forming only two of the four possible diastereoisomers with ratios up to 40:1. The stereochemical outcome is dictated by the transition state of the cyclization step. Catalyst control is another sophisticated strategy; for instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions of the piperidine ring with high stereoselectivity by carefully choosing the catalyst and the nitrogen-protecting group. nsf.gov However, the presence of certain substituents can hinder cyclization; an electron-withdrawing nitro group on the aryl ring was found to prevent an intramolecular reductive hydroamination/cyclization cascade of alkynes from proceeding. nih.gov

The direct identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of piperidine synthesis, both stable and transient intermediates have been studied. In a copper-catalyzed intramolecular C-H amination reaction to form piperidines, a fluorinated copper(II) complex was isolated and structurally characterized, providing strong evidence for its role as a key intermediate in the catalytic cycle. nih.gov

In other cyclization pathways, intermediates are proposed based on kinetic and computational data. For example, electroreductive cyclization to form piperidines is believed to proceed through a radical anion, which is formed in the initial reduction step. nih.gov This radical anion then undergoes a nucleophilic attack on a dihaloalkane, followed by a second one-electron reduction to yield an anion intermediate that ultimately cyclizes to form the piperidine ring. nih.gov In some cases, the expected intermediate can be unstable under the reaction conditions. During the synthesis of piperidin-3-yl-oxathiazol-2-ones via cyclization of piperidine carboxamides, the intermediate oxathiazolone was found to be destabilized in the presence of pyridine (B92270), leading to its rapid conversion to a nitrile byproduct. researchgate.net

Radical Reaction Mechanisms

Radical reactions offer unique pathways for the formation and functionalization of piperidine rings, often proceeding under mild conditions with high selectivity. libretexts.org The nitro group, a key feature of this compound, can actively participate in or influence radical reactions. rsc.org

Intramolecular radical cyclization is a prominent method for piperidine synthesis. The 6-exo cyclization of radicals is a common and effective strategy. For example, 2,4,5-trisubstituted piperidines can be synthesized stereoselectively through the 6-exo cyclization of stabilized radicals. Another powerful approach is intramolecular radical C-H amination/cyclization. In one such system, a single electron transfer from a linear amine forms a radical cation, which, after deprotonation, generates a benzyl radical. mdpi.com This radical intermediate then undergoes further transformation and cyclization to yield the piperidine heterocycle. mdpi.com

Kinetic isotope effect (KIE) studies can provide evidence for the involvement of C-H bond cleavage in the rate-determining step of a radical reaction. In a copper-catalyzed intramolecular C-H amination to form piperidines, a KIE value of 4.2 was measured, supporting the C-H bond cleavage as the turnover-limiting step of the catalytic cycle. nih.gov These radical-based methods provide a complementary approach to traditional ionic cyclization pathways for accessing complex piperidine structures. mdpi.com

Rearrangement Pathways of Nitrophenylpiperidine N-Oxides

The thermal rearrangement of tertiary amine N-oxides, particularly those containing a nitrophenyl group, has been a subject of detailed kinetic and mechanistic studies. The rearrangement of N-(nitrophenyl)piperidine N-oxides to the corresponding O-aryl-N-hydroxylamines is a key transformation.

Research has shown that electron-withdrawing substituents on the phenyl ring are crucial for this rearrangement to occur, with the effect being most pronounced when these substituents are in the ortho or para positions relative to the N-oxide function. The reaction is found to follow first-order kinetics. The order of reactivity for different para-substituents has been established as: NO₂ ≫ CN > COPh > COMe > COOEt > CONH₂. This order highlights the significant role of the nitro group in facilitating the reaction.

Kinetic studies in various aprotic solvents, coupled with cross-over experiments, have provided strong evidence for an intramolecular cyclic mechanism, designated as an SNi-type rearrangement. A large positive ρ value of +3.6, obtained from the correlation of reaction rates with Hammett σ⁻ constants, points towards a highly polar transition state with an electron-rich reaction center. This is consistent with a mechanism where the N-oxide oxygen attacks the aromatic ring intramolecularly.

The steric and polar factors of substituents on the piperidine ring also exert a considerable influence on the rate of this rearrangement.

Table 1: Kinetic Data for the Rearrangement of Substituted N-Phenylpiperidine N-Oxides

| Substituent (Para) | Rate Constant (k x 10⁵ s⁻¹) at 100°C in Dioxane | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |

|---|---|---|---|

| NO₂ | 78.2 | 23.5 | 16.3 |

| CN | 2.14 | 26.8 | 15.1 |

| COPh | 0.55 | 28.1 | 15.2 |

| COMe | 0.35 | 28.7 | 15.0 |

| COOEt | 0.12 | 29.9 | 15.1 |

| CONH₂ | 0.04 | 31.3 | 14.9 |

Data sourced from studies on para-substituted N-phenylpiperidine N-oxides.

Reaction Mechanisms in Multicomponent Systems

A comprehensive review of scientific literature did not yield specific mechanistic studies detailing the involvement of this compound in multicomponent reactions. While multicomponent reactions are a powerful tool for the synthesis of complex piperidine scaffolds, the specific mechanistic role and pathways involving the this compound structure have not been extensively reported. General mechanisms for multicomponent reactions that can produce piperidine-based compounds, such as the nitro-Mannich (aza-Henry) reaction, are known, but specific investigations involving this compound as a reactant and its influence on the reaction mechanism are not available in the reviewed literature.

Advanced Structural Elucidation Techniques for Nitrophenylpiperidine Architectures

Spectroscopic Characterization Methodologies

The definitive structural confirmation of 4-(2-Nitrophenyl)piperidine relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, while vibrational spectroscopy (FT-IR and Raman) offers crucial information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can reveal the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and number of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the piperidine (B6355638) ring.

Aromatic Region (approx. 7.0-8.0 ppm): The 2-nitrophenyl group will display a characteristic set of signals. Due to the electron-withdrawing nature of the nitro group and its ortho position, the aromatic protons are shifted downfield. Aromatic protons on similar nitrophenyl groups are observed to resonate between 7.66 and 7.903 ppm. The splitting pattern will be complex due to spin-spin coupling between the four adjacent protons on the ring.

Piperidine Ring Protons (approx. 1.5-3.5 ppm): The piperidine protons would appear as a series of multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H) are expected to be the most downfield of the aliphatic signals. The proton at the C4 position, bonded to the carbon bearing the nitrophenyl group, would likely appear as a distinct multiplet. For comparison, the piperidine ring protons in 4-(4-Nitrophenyl)piperidine-2,6-dione show multiplets between 1.84–2.48 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Aromatic Carbons (approx. 120-150 ppm): Six distinct signals are expected for the 2-nitrophenyl ring. The carbon atom bearing the nitro group (C-NO₂) would be highly deshielded. The carbon attached to the piperidine ring (C-4 of piperidine) would also show a characteristic downfield shift. In related structures, aromatic carbons resonate in this region. mdpi.com

Piperidine Carbons (approx. 25-55 ppm): The piperidine ring should exhibit three signals in a typical spectrum, assuming a fast chair-to-chair interconversion at room temperature, making C2/C6 and C3/C5 chemically equivalent. The C4 carbon, being substituted, would have a chemical shift distinct from the other secondary carbons. The carbons adjacent to the nitrogen (C2/C6) would be the most downfield of the piperidine signals. For instance, in 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, the piperidine carbons appear at 24.2, 25.9, and 51.4 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Nitrophenyl Protons | 7.0 - 8.0 (multiplets) | 120 - 150 |

| Piperidine C2/C6 Protons (axial/equatorial) | 2.8 - 3.2 (multiplet) | ~50 |

| Piperidine C3/C5 Protons (axial/equatorial) | 1.6 - 2.0 (multiplet) | ~26 |

| Piperidine C4 Proton | 2.5 - 2.9 (multiplet) | ~40 |

| Piperidine N-H | Variable (broad singlet) | - |

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2 ↔ H3, H3 ↔ H4) and between adjacent protons on the nitrophenyl ring. This is critical for tracing the connectivity within each ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. derpharmachemica.com This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal assigned to C4-H would show a cross-peak with the C4 signal in the carbon spectrum. derpharmachemica.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. derpharmachemica.com It is invaluable for connecting different parts of the molecule. In this case, HMBC would be crucial for confirming the connection between the two rings by showing a correlation between the C4 proton of the piperidine ring and the carbons of the nitrophenyl ring (and vice-versa). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the nitrophenyl ring with respect to the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum reveals the presence of specific functional groups. For this compound, key characteristic absorption bands would include:

N-O Stretching (Nitro Group): The nitro group (NO₂) gives rise to two strong and characteristic stretching bands. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch appears between 1300-1370 cm⁻¹. For example, 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione shows a strong nitro peak at 1509.32 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

N-H Stretching: The N-H stretch of the secondary amine in the piperidine ring is expected as a moderate band in the 3300-3500 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound (Based on data from analogous compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

For this compound, the Raman spectrum would also clearly show the characteristic vibrations of the nitro and aromatic groups. The symmetric stretch of the nitro group often gives a particularly strong and sharp band in the Raman spectrum. The vibrations of the phenyl ring and the C-C backbone of the piperidine ring would also be readily observable. A study on 1-(2-nitrophenyl)piperazine (B181537), a close structural analog, utilized both FT-IR and Raman spectroscopy in conjunction with DFT calculations to perform a full vibrational assignment. scispace.com A similar combined experimental and theoretical approach would be ideal for the definitive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like nitrophenylpiperidines, these spectra are characterized by absorptions arising from π→π* and n→π* transitions.

The UV-Vis spectrum of a nitrophenylpiperidine derivative is influenced by the electronic nature and relative positions of the substituents on the benzene (B151609) ring. up.ac.za For instance, nitrobenzaldehydes, which share the nitro-substituted aromatic chromophore, exhibit characteristic absorption bands. These typically include weak n→π* transitions from the nitro and aldehyde groups around 350 nm, a more intense π→π* band within the aromatic ring near 300 nm, and strong π→π* absorptions involving the nitro group and the benzene ring around 250 nm. rsc.org In disubstituted benzene derivatives, the position of these electronic transitions is dependent on the relative positions of the groups. up.ac.za For example, in 4-nitroaniline, where an electron-donating group is para to the electron-withdrawing nitro group, the primary absorption band is shifted to a longer wavelength. up.ac.za The reaction product of p-nitrophenyl acetate (B1210297) with piperidine shows a characteristic UV-Vis band at 400 nm, attributed to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net

| Compound/Chromophore Type | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Nitrobenzaldehydes | ~350 | n→π | rsc.org |

| Nitrobenzaldehydes | ~300 | π→π (Arene) | rsc.org |

| Nitrobenzaldehydes | ~250 | π→π* (Nitro-Arene) | rsc.org |

| 4-Nitrophenolate | 400 | - | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, which allows for the confident determination of a compound's elemental formula. preprints.orgresearchgate.net This precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are commonly coupled with HRMS for the analysis of nitrophenylpiperidine derivatives and other novel psychoactive substances. scispace.com For example, the HRMS data for 1-(2,5-dimethoxy-4-nitrophenyl)piperidine showed an observed mass of 267.1345, which was in close agreement with its calculated mass. researchgate.net Similarly, the related pyrrolidine (B122466) adduct had a calculated mass of 253.1188 and an observed mass of 253.1187. preprints.orgresearchgate.net

| Compound | Calculated Mass [M+H]+ | Observed Mass [M+H]+ | Reference |

|---|---|---|---|

| 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 267.1345 | 267.1345 | researchgate.net |

| 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 253.1188 | 253.1187 | preprints.orgresearchgate.net |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. nationalmaglab.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing the fragmentation pathways of the parent molecule. scispace.com The fragmentation of nitroaromatic compounds often follows characteristic patterns, such as the neutral losses of NO (30 Da) and NO₂ (46 Da). purdue.edu For protonated nitrosamine (B1359907) compounds, which contain a related functional group, three primary fragmentation pathways have been observed: loss of the NO radical, loss of H₂O, and loss of NH₂NO (46 Da). nih.gov The fragmentation of piperidine alkaloids is also well-studied, often involving the neutral elimination of water or other substituents. nih.gov This detailed fragmentation data is invaluable for identifying unknown compounds and confirming the structures of synthesized molecules. purdue.edunih.gov

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide data on the connectivity and electronic environment of a molecule, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information in the solid state.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis determines the precise arrangement of atoms within a crystal, yielding accurate bond lengths, bond angles, and torsion angles. nih.gov This technique has been used to study various nitrophenylpiperidine derivatives and related structures. iucr.orgresearchgate.netscispace.com For example, the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, a lidocaine (B1675312) analogue containing both a nitrophenyl and a piperidine moiety, was determined to be in the monoclinic space group P2₁/c. iucr.orgiucr.org Similarly, (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone (B1245722) was also found to crystallize in the P2₁/c space group. researchgate.net The data collection for such studies is often performed using diffractometers with Mo-Kα or Cu-Kα radiation. scielo.org.coacs.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | Monoclinic | P2₁/c | iucr.orgiucr.org |

| (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone | Monoclinic | P2₁/c | researchgate.net |

| 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Monoclinic | Pc | scispace.com |

Analysis of Conformations and Packing Motifs

Crystallographic data allows for a detailed analysis of the molecule's conformation and how it packs within the crystal lattice. In many nitrophenylpiperidine derivatives, the piperidine ring adopts a stable chair conformation. scispace.comnih.gov The relative orientation of the nitrophenyl and piperidine rings is a key structural feature. For instance, in N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, the piperidine ring is nearly perpendicular to the plane of the phenyl ring. iucr.orgiucr.org In contrast, the dihedral angle between the phenyl and piperidine rings in (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone is 86.52°. researchgate.net

The crystal packing is governed by intermolecular interactions such as hydrogen bonds (e.g., C—H⋯O, N—H⋯O) and π-stacking interactions. iucr.orgnih.govmdpi.com These interactions often lead to the formation of one-, two-, or three-dimensional supramolecular networks. iucr.orgnih.gov For example, in the crystal of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, C—H⋯O hydrogen bonds form chains of molecules that are further linked by other interactions. iucr.org The analysis of these packing motifs is crucial for understanding the solid-state properties of the material. rsc.orgresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are pivotal in the synthesis and analysis of nitrophenylpiperidine compounds, enabling researchers to monitor reaction progress, isolate desired products, and ascertain their purity. The selection of a specific chromatographic method is contingent upon the scale of the separation, the physicochemical properties of the analytes, and the required level of resolution.

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical tool for the qualitative monitoring of reactions and the preliminary assessment of the purity of this compound and its analogues. derpharmachemica.com By spotting a sample onto a silica (B1680970) gel plate and developing it with an appropriate mobile phase, the separation of components is achieved based on their differential partitioning between the stationary and mobile phases. The position of a compound is characterized by its retention factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the context of nitrophenylpiperidine synthesis, TLC is routinely used to track the consumption of starting materials and the formation of products. derpharmachemica.com For instance, the progress of a reaction can be visualized by comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product. The choice of eluent system is critical for achieving optimal separation. A common strategy involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent system is adjusted to achieve an Rf value for the target compound that is typically between 0.2 and 0.8 for effective separation.

While specific Rf values are highly dependent on the exact conditions (e.g., silica gel plate type, chamber saturation, temperature), published data for related nitrophenylpiperidine derivatives provide a valuable reference for developing TLC methods for this compound. For example, an Rf value of 0.4 was reported for 1-(4-Nitrophenyl)piperidine-2-carbonitrile using a 2:8 mixture of ethyl acetate and hexane. rsc.org Another study reported an Rf of 0.25 for a piperidine derivative in a 1:4 ethyl acetate/hexanes mixture. nih.gov

Table 1: Exemplary TLC Data for Related Piperidine Derivatives

| Compound | Eluent System (v/v) | Rf Value |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine-2-carbonitrile | Ethyl Acetate : Hexane (2:8) | 0.4 rsc.org |

| 4-Nitro-3-(p-tolyl)butanal | Ethyl Acetate / Hexane (25%) | 0.19 ucl.ac.uk |

| Ethyl 4-nitro-3-(4-nitrophenyl)butanoate | Ethyl Acetate / Hexane (20%) | 0.12 ucl.ac.uk |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers superior resolution, sensitivity, and quantification capabilities compared to TLC. It is extensively used for the purity assessment of this compound and its derivatives, as well as for the separation of enantiomers in chiral compounds. researchgate.netrsc.org The technique utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nitrophenylpiperidine compounds. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For instance, a method for the analysis of Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com Analytical HPLC analyses of piperidine derivatives have been performed using a Gemini C18 column with a mobile phase gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). nih.gov

Chiral HPLC is a specialized application used for the separation of enantiomers of chiral nitrophenylpiperidine derivatives. This is crucial in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities. Chiral separations are achieved using a chiral stationary phase (CSP), such as Chiralpak IA or Chiralpak-IB, which can stereoselectively interact with the enantiomers. researchgate.netrsc.org The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol. rsc.org

Table 2: Exemplary HPLC Conditions for Nitrophenylpiperidine Derivatives

| Compound/Derivative | Column | Mobile Phase | Detection | Retention Time (min) |

|---|---|---|---|---|

| Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified sielc.com |

| (2R,3S,4S)-3-(Hydroxymethyl)-1-(4-methoxyphenyl)-2-(4-nitrophenyl) piperidine-3,4-diol (B3189941) derivative | Daicel Chiralpak-IA | n-hexane/2-propanol (80/20) | Not Specified | t(minor) = 17.932, t(major) = 22.037 rsc.org |

| Piperidine Derivative | Gemini C18 | Gradient: Acetonitrile in 0.1% TFA in water | UV-VIS (210, 254, 280 nm) | 4.963 nih.gov |

Column chromatography is the most widely employed method for the purification of this compound and its derivatives on a preparative scale, ranging from milligrams to kilograms. mdpi.com This technique operates on the same principles as TLC but is used for isolating and purifying compounds rather than for analytical purposes. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the components. rsc.orgucl.ac.uk

The selection of the eluent is guided by preliminary TLC analysis to ensure optimal separation of the target compound from impurities. A solvent system that provides a good separation of spots on the TLC plate is often a good starting point for column chromatography. The polarity of the eluent is generally kept lower than that used for TLC to allow for better separation on the longer column. Gradient elution, where the polarity of the eluent is gradually increased during the separation process, is often employed to effectively separate compounds with a wide range of polarities. mdpi.com

For the purification of nitrophenylpiperidine derivatives, silica gel is the most common stationary phase. rsc.orgucl.ac.uk In some cases, particularly for basic compounds like piperidines, the silica gel may be neutralized to prevent tailing and improve separation. This can be achieved by preparing a slurry of the silica gel with a small amount of a base like triethylamine (B128534) in a non-polar solvent. rsc.org

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound. The purity of the final product is often verified by HPLC and spectroscopic methods.

Table 3: Exemplary Column Chromatography Conditions for Purification of Piperidine Derivatives

| Compound/Derivative | Stationary Phase | Eluent System |

|---|---|---|

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Silica gel 60 | Gradient of Ethyl Acetate/Hexane |

| 1-(4-Nitrophenyl)piperidine-2-carbonitrile | Neutral silica gel | Hexane/Ethyl Acetate (95:5) |

| 4-Nitro-3-(p-tolyl)butanal | Silica gel | 20% Ethyl Acetate/Hexane |

| (4-chlorophenyl)(3-methoxyphenyl)methanone derivative | Silica gel | Ethyl Acetate/Hexanes (9:1 to 4:1) |

Theoretical and Computational Chemistry Studies on Nitrophenylpiperidine Derivatives

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules. researchgate.netreddit.com Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable results for geometry, vibrational frequencies, and other molecular properties. scispace.comresearchgate.netrsc.org

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the molecule's most stable structure. mdpi.com This process iteratively adjusts atomic coordinates to minimize the forces acting on them, resulting in a prediction of equilibrium bond lengths, bond angles, and dihedral angles.

As a direct reference, a DFT study on the analogous compound 1-(2-nitrophenyl)piperazine (B181537) (NPP) using the B3LYP method determined its optimized structural parameters. scispace.com The study found that the phenyl and NH groups adopted equatorial positions relative to the piperazine (B1678402) ring. scispace.com Illustrative optimized geometric parameters for this analog are presented below to demonstrate the type of data obtained from such calculations. scispace.com

Table 1: Illustrative Optimized Geometrical Parameters for 1-(2-nitrophenyl)piperazine (Analog) Data calculated using DFT/B3LYP method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl avg.) | 1.406 Å |

| C-H (phenyl avg.) | 1.085 Å | |

| N-H (piperazine) | 1.018 Å | |

| Bond Angle | C-C-N (piperazine avg.) | 109.6° |

| C-N-C (piperazine avg.) | 111.1° | |

| H-C-H (piperazine avg.) | 108.3° | |

| This interactive table is based on data from a study on 1-(2-nitrophenyl)piperazine, a structural analog of 4-(2-Nitrophenyl)piperidine. scispace.com |

DFT calculations are highly effective at predicting various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. scispace.com

Nuclear Magnetic Resonance (NMR): Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov This method computes the magnetic shielding tensors for each nucleus, which are then used to predict the ¹H and ¹³C chemical shifts. nih.govnrel.gov Calculations performed on the optimized geometry of a molecule can yield predicted spectra that show good agreement with experimental results. scispace.com

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. scispace.com The assignment of specific vibrational modes (e.g., C-H stretching, N-O stretching) to calculated frequencies is often aided by Potential Energy Distribution (PED) analysis. scispace.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum.

To illustrate, the following tables present calculated spectroscopic data for the analog 1-(2-nitrophenyl)piperazine. scispace.com

Table 2: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-(2-nitrophenyl)piperazine (Analog) Calculated using the GIAO/B3LYP method.

| Atom | Calculated ¹³C Shift | Atom | Calculated ¹H Shift |

| C2' | 145.9 | H10' | 7.9 |

| C1' | 142.0 | H11' | 7.6 |

| C4' | 133.5 | H9' | 7.4 |

| C6' | 125.1 | H8' | 7.2 |

| C5' | 123.0 | H (N-H) | 4.8 |

| C3' | 121.2 | H (CH₂) | 3.1 |

| C3, C5 | 51.5 | H (CH₂) | 3.0 |

| C2, C6 | 48.1 | ||

| This interactive table is based on data from a study on 1-(2-nitrophenyl)piperazine, a structural analog of this compound. scispace.com |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 1-(2-nitrophenyl)piperazine (Analog) Calculated using the B3LYP/6-311++G(d,p) method.

| Mode | IR Frequency (Calculated) | Raman Frequency (Calculated) | Assignment |

| N-H Stretch | 3173 | - | NH stretching |

| C-H Stretch (Aromatic) | 3090-3020 | 3090-3020 | Phenyl C-H stretching |

| C-H Stretch (Aliphatic) | 2954-2833 | 2954-2833 | Piperazine CH₂ stretching |

| NO₂ Asymmetric Stretch | 1515 | 1515 | NO₂ stretching |

| C-C Stretch (Aromatic) | 1600-1450 | 1600-1450 | Phenyl ring stretching |

| NO₂ Symmetric Stretch | 1340 | 1340 | NO₂ stretching |

| This interactive table is based on data from a study on 1-(2-nitrophenyl)piperazine, a structural analog of this compound. scispace.com |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgnih.gov For this compound, this analysis would focus on the chair and boat conformations of the piperidine (B6355638) ring and the rotational orientation of the nitrophenyl group.

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters. arxiv.org By scanning key dihedral angles and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Computational studies on N-aryl piperazines have determined that conformers with the aryl group in an equatorial position are generally more stable. scispace.com For 4-substituted piperidines, the energetic preference for the substituent to be in the equatorial versus the axial position is a critical aspect of their conformational landscape.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. wikipedia.org The HF method calculates the molecular orbitals by treating each electron as moving in the average field created by all other electrons, a concept known as the self-consistent field (SCF) approach. mdpi.comwikipedia.org

While computationally less expensive than more advanced methods, the primary limitation of the HF method is its neglect of electron correlation—the way electrons instantaneously react to each other's positions. This can affect the accuracy of energy calculations. researchgate.net Consequently, HF is often used as a starting point for more sophisticated methods that incorporate electron correlation (post-Hartree-Fock methods) or is used in combination with DFT. mdpi.com For many applications, particularly those involving thermochemistry and reaction barriers, modern DFT functionals provide superior accuracy for a similar computational cost. reddit.com

Electronic Properties and Reactivity Analysis

The electronic structure of a molecule, as calculated by quantum chemical methods, provides deep insights into its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comthaiscience.info

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the electron-accepting capability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential near the piperidine N-H proton.

Table 4: Illustrative Global Reactivity Descriptors These values are conceptual and demonstrate the type of data derived from HOMO/LUMO energies.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Index for electron-accepting capacity. researchgate.net |

| This interactive table outlines key electronic properties and reactivity descriptors calculated from quantum chemical methods. |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor, characterizing the molecule's electrophilicity. youtube.comlibretexts.org The energy and shape of these two orbitals are paramount in predicting how a molecule will interact with other reagents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap suggests that a molecule is more reactive and less stable. nih.gov This energy gap can be calculated using computational methods such as DFT. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the amino group, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl ring.

Illustrative Data Table of FMO Properties for this compound (Note: The following values are for illustrative purposes to demonstrate typical computational outputs and are not derived from specific experimental or published calculations for this exact molecule.)

| Property | Energy (Hartree) | Energy (eV) |

| LUMO | -0.085 | -2.31 |

| HOMO | -0.250 | -6.80 |

| Energy Gap (ΔE) | 0.165 | 4.49 |

The HOMO-LUMO energy gap is directly related to the electronic excitation of a molecule. The energy of this gap generally corresponds to the lowest energy electronic transition that can occur when the molecule absorbs light. schrodinger.com By absorbing a photon with energy equal to or greater than the HOMO-LUMO gap, an electron is promoted from the HOMO to the LUMO. schrodinger.com This process can be experimentally observed using UV-Vis spectroscopy. schrodinger.com For this compound, the primary electronic transitions would likely be π → π* transitions associated with the aromatic nitro-substituted ring system. The analysis helps in understanding the molecule's photophysical properties and its potential behavior when exposed to ultraviolet or visible light.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis provides a detailed picture of intramolecular and intermolecular interactions. researchgate.net It is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically antibonding orbitals). nih.govresearchgate.net

Illustrative Data Table of NBO Analysis for this compound (Note: The following values are for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N(piperidine) | π* (C-C) (phenyl ring) | 5.45 |

| σ (C-H) | σ* (C-N) | 2.10 |

| LP (2) O(nitro) | σ* (N-O) | 1.88 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net Different potential values are represented by different colors:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green : Represents areas with a neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. Conversely, the hydrogen atom attached to the piperidine nitrogen would likely exhibit a positive potential (blue), making it a potential site for hydrogen bonding interactions. The aromatic ring would show a complex potential distribution influenced by the electron-withdrawing nitro group.

Fukui Function Descriptors for Reactive Sites

Fukui functions are reactivity descriptors derived from DFT that help to identify which atoms within a molecule are most likely to be the sites of electrophilic, nucleophilic, or radical attack. hakon-art.comnih.gov This method quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. nih.gov There are three main types of condensed Fukui functions:

fk+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).

fk- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).

fk0 : Predicts reactivity towards a radical attack.

A higher Fukui function value for a particular atom indicates a greater propensity for that type of reaction to occur at that site. ias.ac.in For this compound, this analysis could pinpoint specific carbon atoms on the phenyl ring as being susceptible to nucleophilic attack, while the piperidine nitrogen would likely be identified as a primary site for electrophilic attack.

Illustrative Data Table of Fukui Functions for this compound (Note: The following values are for illustrative purposes.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| N (piperidine) | 0.015 | 0.250 |

| C1 (phenyl, attached to N) | 0.040 | 0.030 |

| C2 (phenyl, with NO2) | 0.180 | 0.010 |

| N (nitro) | 0.090 | 0.005 |

| O (nitro) | 0.050 | 0.110 |

Topological Analysis of Electron Density

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical concepts such as atoms and chemical bonds directly from the electron density (ρ(r)). gla.ac.ukresearchgate.net This approach analyzes the gradient vector field of the electron density to partition a molecule into distinct atomic basins. gla.ac.uk

A key feature of this analysis is the identification of critical points (CPs), where the gradient of the electron density is zero. unito.it Of particular importance are the bond critical points (BCPs) found between two chemically bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. For example, a high value of ρ and a large negative value of ∇²ρ are characteristic of a shared-electron interaction, typical of covalent bonds. This analysis can be applied to this compound to precisely characterize the covalent bonds within the piperidine and nitrophenyl rings, as well as the C-N bond linking them, and to identify any potential non-covalent intramolecular interactions.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition of atoms and the characterization of the chemical bonds between them. wikipedia.orguni-rostock.de This analysis is based on the topology of the electron density scalar field, ρ(r). Critical points in this field, where the gradient of the electron density is zero (∇ρ(r) = 0), are used to define atoms, bonds, rings, and cages. uni-rostock.deias.ac.in

For a molecule like this compound, AIM analysis would focus on the properties of the bond critical points (BCPs) for each intramolecular bond. A BCP is a (3, -1) critical point, meaning it is a minimum in the electron density along the bond path but a maximum in the two perpendicular directions. ias.ac.in The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

Covalent Bonds: Characterized by a relatively high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0). The negative Laplacian indicates a concentration of electron density at the BCP, which is typical for shared interactions. ias.ac.inresearchgate.net

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals interactions) are characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density at the BCP. researchgate.net